Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate
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Overview
Description
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, which is known to enhance the compound’s stability, lipophilicity, and biological activity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate typically involves the introduction of a trifluoromethyl group into a suitable precursor. One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate. These reactions are often carried out under mild conditions, making them suitable for large-scale synthesis .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity. The compound can modulate enzyme activity, protein-protein interactions, and other cellular processes through these interactions .
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar in structure but lacks the sulfanylidene group.
Trifluoromethylated indoles: These compounds also contain trifluoromethyl groups and are used in various applications.
Uniqueness: Methyl 3-sulfanylidene-2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the trifluoromethyl and sulfanylidene groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
651719-49-2 |
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Molecular Formula |
C5H3F3O2S |
Molecular Weight |
184.14 g/mol |
InChI |
InChI=1S/C5H3F3O2S/c1-10-4(9)3(2-11)5(6,7)8/h1H3 |
InChI Key |
CIISGAFBMSDUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C=S)C(F)(F)F |
Origin of Product |
United States |
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